An In-depth Technical Guide to Paricalcitol-D6: Structure, Properties, and Application
An In-depth Technical Guide to Paricalcitol-D6: Structure, Properties, and Application
This guide provides a comprehensive technical overview of Paricalcitol-D6, a deuterated analog of the vitamin D receptor agonist, Paricalcitol. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this document details the molecule's core chemical properties and explores its critical role in modern bioanalysis.
Introduction: The Significance of Isotopic Labeling
Paricalcitol is a synthetically manufactured analog of calcitriol, the active form of vitamin D, used to prevent and treat secondary hyperparathyroidism associated with chronic kidney disease[1][2]. In the realm of drug development and clinical monitoring, accurately quantifying the concentration of such therapeutic agents in biological matrices is paramount. This necessitates the use of a highly reliable internal standard in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Paricalcitol-D6 serves this exact purpose[2][3]. It is a stable, isotopically labeled version of Paricalcitol where six hydrogen atoms have been replaced by deuterium atoms[2][4][5]. This substitution results in a molecule that is chemically identical to the parent drug in its behavior during sample extraction and chromatographic separation but is distinguishable by its higher mass. This key difference allows it to serve as an ideal internal standard, correcting for variability and matrix effects during analysis, thereby ensuring the highest degree of accuracy and precision in quantification.
Core Chemical Attributes of Paricalcitol-D6
A thorough understanding of the molecular structure and weight is fundamental to the application of Paricalcitol-D6 as an analytical standard.
Chemical Structure and Isotopic Placement
The parent compound, Paricalcitol, is chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene[1]. The molecular formula for Paricalcitol is C27H44O3[1][6][7].
In Paricalcitol-D6, the isotopic labeling is specifically targeted at the side chain. The six deuterium atoms replace the six hydrogen atoms on the two methyl groups attached to the C25 position. This placement is strategically chosen to be in a chemically stable part of the molecule, minimizing the risk of back-exchange of deuterium for hydrogen during sample workup or storage.
The resulting molecular formula for Paricalcitol-D6 is C27H38D6O3[2][4][5].
Molecular Weight
The molecular weight of a compound is a critical parameter for mass spectrometry.
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Paricalcitol (Unlabeled): The molecular weight is approximately 416.64 g/mol [1][7][8].
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Paricalcitol-D6: With the substitution of six hydrogen atoms (atomic weight ~1.008 amu) with six deuterium atoms (atomic weight ~2.014 amu), the molecular weight increases[9][10]. The molecular weight of Paricalcitol-D6 is approximately 422.67 g/mol [2][3][4].
This mass shift of +6 Da is ideal for mass spectrometry, as it provides a clear distinction between the analyte (Paricalcitol) and the internal standard (Paricalcitol-D6) without significantly altering the molecule's chemical properties.
Summary of Physicochemical Properties
| Property | Paricalcitol | Paricalcitol-D6 |
| CAS Number | 131918-61-1[6][7][8] | 2070009-67-3[2][5] |
| Molecular Formula | C27H44O3[1][6][7][8] | C27H38D6O3[2][4][5] |
| Molecular Weight | 416.64 g/mol [1][7][8] | 422.67 g/mol [2][3][4] |
| Appearance | White to off-white solid[1][8] | White to off-white solid[2][3] |
Application in Bioanalytical Methods
The primary and most vital application of Paricalcitol-D6 is as an internal standard for the quantitative analysis of Paricalcitol in biological samples (e.g., plasma, serum) by LC-MS/MS[2][3].
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. The underlying principle relies on the near-identical physicochemical properties of the analyte and the standard.
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Co-elution: Paricalcitol and Paricalcitol-D6 exhibit virtually identical retention times during liquid chromatography.
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Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.
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Correction for Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) or fluctuations in instrument response will affect the internal standard to the same degree.
By adding a known concentration of Paricalcitol-D6 to every sample, standard, and quality control at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used to calculate the analyte's concentration with high precision, effectively nullifying experimental variations.
Example Experimental Protocol: Quantification of Paricalcitol in Human Plasma
The following is a representative workflow for the bioanalysis of Paricalcitol.
Methodology:
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Sample Preparation:
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To 100 µL of plasma sample, standard, or QC, add 10 µL of Paricalcitol-D6 internal standard working solution (e.g., at 50 ng/mL).
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Vortex briefly to mix.
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Add 400 µL of acetonitrile to precipitate proteins.
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Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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LC-MS/MS Analysis:
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LC System: A standard HPLC or UHPLC system.
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Column: A C18 reverse-phase column suitable for small molecules.
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Mobile Phase: Gradient elution using water and acetonitrile, both containing 0.1% formic acid.
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MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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MRM Transitions (Illustrative):
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Paricalcitol: Q1 -> Q3 (e.g., m/z 417.3 -> 135.1)
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Paricalcitol-D6: Q1 -> Q3 (e.g., m/z 423.3 -> 135.1)
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-
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Data Processing:
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Integrate the peak areas for both the Paricalcitol and Paricalcitol-D6 MRM transitions.
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Calculate the Peak Area Ratio (PAR) = Area(Paricalcitol) / Area(Paricalcitol-D6).
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Construct a calibration curve by plotting the PAR of the standards against their known concentrations.
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Determine the concentration of Paricalcitol in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
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Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow.
Caption: Bioanalytical workflow for Paricalcitol quantification using Paricalcitol-D6.
Conclusion
Paricalcitol-D6 is an indispensable tool for researchers and clinical laboratories tasked with the quantification of Paricalcitol. Its design as a stable isotope-labeled internal standard ensures the highest level of analytical rigor and data integrity. By leveraging the principles of isotope dilution mass spectrometry, Paricalcitol-D6 enables the development of robust, accurate, and precise bioanalytical methods that are essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.
References
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Wikipedia. Deuterium. [Link]
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U.S. Food and Drug Administration (FDA). Zemplar (paricalcitol) Injection Label. [Link]
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NIST. Deuterium. NIST Chemistry WebBook. [Link]
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Pharmaffiliates. Paricalcitol-impurities. [Link]
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PubChem. Deuterium(.). National Center for Biotechnology Information. [Link]
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Britannica. Deuterium. [Link]
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PharmaCompass. Paricalcitol Drug Information. [Link]
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WebQC. D2 (Deuterium) molar mass. [Link]
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